molecular formula C10H8N2O4S B4655962 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole

1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole

Cat. No. B4655962
M. Wt: 252.25 g/mol
InChI Key: HDUSLQGIEMTPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPP is a sulfonamide compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Pyrrolo[1,2-a][3.1.6]benzothiadiazocine Ring Synthesis : Research on the reaction of similar compounds to 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole has led to the development of new pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings. This involves a Truce–Smiles type of transformation and deacetylation, highlighting the compound's potential in creating novel ring structures (Kimbaris et al., 2004).

  • Ring-Opening/Ring-Closing Protocols from Nitrothiophenes : The ring opening of related compounds has been used to access N-fused pyrroles, demonstrating an effective approach to creating pyrroles of synthetic and biological interest through a tandem 1,6-H shift followed by 6π-electrocyclization (Bianchi et al., 2014).

  • Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles : Studies on the sulfonation of compounds similar to 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole have developed a clean and operationally simple protocol for direct synthesis of various sulfonamide derivatives. This demonstrates the compound's utility in creating diverse chemical derivatives (Janosik et al., 2006).

Catalytic Applications

  • Gold-Catalyzed Domino Aminocyclization/Sulfonyl Migration : Research involving related sulfonyl-pyrroles has shown that gold(I)-catalyzed cycloisomerization can efficiently produce 1-substituted 3-sulfonyl-1H-pyrroles. This indicates the potential of 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole in catalysis and organic synthesis (Teo et al., 2013).

Electronic and Structural Properties

  • Electronic Modification of Redox Active Ferrocenyl Termini : Studies have shown that the electronic properties of compounds similar to 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole can be influenced by substituting electron withdrawing/donating functional groups. This research is significant for understanding the electron transfer properties and designing redox-active materials (Lehrich et al., 2015).

properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-12(14)9-4-3-5-10(8-9)17(15,16)11-6-1-2-7-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUSLQGIEMTPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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